molecular formula C8H9NO5S B163017 4-Nitrobenzyl methanesulfonate CAS No. 39628-94-9

4-Nitrobenzyl methanesulfonate

Cat. No. B163017
CAS RN: 39628-94-9
M. Wt: 231.23 g/mol
InChI Key: QZIYKAFPHRTIAI-UHFFFAOYSA-N
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Description

4-Nitrobenzyl methanesulfonate, also known as 4-Nitrobenzyl Mesylate or PNBM, is a thiol-specific alkylating reagent for direct kinase substrate identification . It has an empirical formula of C8H9NO5S and a molecular weight of 231.23 .


Synthesis Analysis

The synthesis of 4-Nitrobenzyl methanesulfonate can be achieved through the reaction of 4-Nitrobenzyl alcohol with methanesulfonyl chloride in the presence of triethylamine . This reaction is carried out in dichloromethane at 0°C for 1 hour under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 4-Nitrobenzyl methanesulfonate consists of a benzene ring substituted with a nitro group and a methanesulfonate group .


Chemical Reactions Analysis

4-Nitrobenzyl methanesulfonate has been used in the synthesis of benzyloxybenzaldehyde derivatives and benzofuran derivatives . It has also been used in the hydrogenation of 4-nitrobenzaldehyde to produce 4-aminobenzaldehyde .

Scientific Research Applications

1. Thiol-Specific Alkylation for Kinase Substrate Identification 4-Nitrobenzyl methanesulfonate (PNBM) serves as a thiol-specific alkylating reagent, particularly useful in the identification of kinase substrates. It alkylates thiophosphorylated proteins, creating thiophosphate ester epitopes that can be detected by a thiophosphate-ester-specific antibody through various methods such as immunoblotting, immunoprecipitation, or immunoaffinity purification .

Synthesis of Benzyloxybenzaldehyde Derivatives

This compound is utilized in the synthesis of benzyloxybenzaldehyde derivatives. For instance, reactions involving 4-nitrobenzyl bromide with different hydroxy-methoxybenzaldehydes lead to the formation of these derivatives, which have potential applications in various fields including pharmaceuticals and materials science .

Biological Alkylating Agent

Methanesulfonate esters, including those derived from 4-Nitrobenzyl methanesulfonate, act as biological alkylating agents. Their alkyl-oxygen bonds are prone to fission, reacting within the intracellular milieu. This property is significant in the study of intracellular processes and drug development .

Safety And Hazards

4-Nitrobenzyl methanesulfonate is classified as a dangerous substance. It can cause severe skin burns and eye damage. It is also harmful if inhaled, ingested, or comes into contact with skin .

Future Directions

4-Nitrobenzyl methanesulfonate has potential applications in cancer diagnosis and treatment due to its role in the reduction of nitro compounds . It has also been used in the synthesis of various organic compounds, indicating its potential for further use in organic chemistry .

properties

IUPAC Name

(4-nitrophenyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYKAFPHRTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl methanesulfonate

Synthesis routes and methods

Procedure details

To a solution of (4-nitrophenyl)methanol (2 g, 13.06 mmol) in toluene (10 mL) was slowly added methane sulfonylchloride (1.21 mL, 15.67 mmol) at room temperature. The reaction mixture was heated to 80° C. for 4 h. TLC showed complete consumption of starting material. The reaction mixture was cooled to room temperature. The mixture was extracted with ethyl acetate and washed with water and brine. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The crude was purified by column chromatography to give 4-nitrobenzyl methanesulfonate (2.2 g, 72%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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